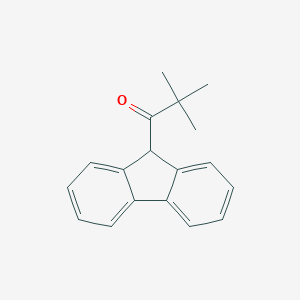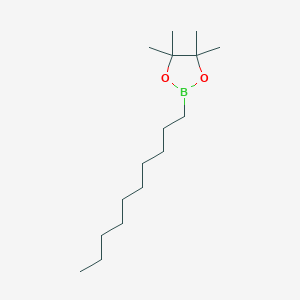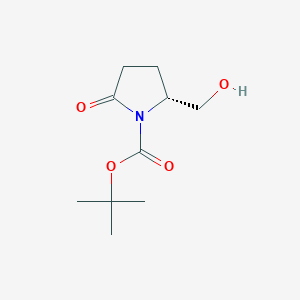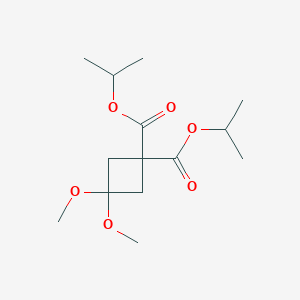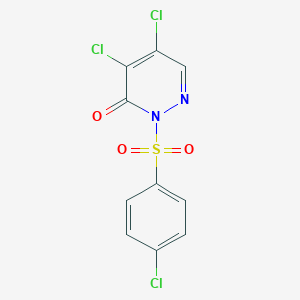
H-Ser-Leu-Leu-OH
Descripción general
Descripción
“H-Ser-Leu-Leu-OH” is a tripeptide composed of the amino acids serine (Ser), leucine (Leu), and leucine (Leu). It has a molecular formula of C15H29N3O5 and a molecular weight of 331.41 . It is also known as L-Leucine, L-seryl-L-leucyl- . Serylleucine, a dipeptide, can be detected in urine as a metabolite and is a biomarker in TB studies .
Aplicaciones Científicas De Investigación
Supramolecular Self-Assembly
The compound H-Ser-Leu-Leu-OH (Serine-Leucine-Leucine) plays a role in the study of supramolecular self-assembly. Karle and Ranganathan (2009) explored the hydrogen-bonding patterns in supramolecular self-assembly of core oxalo retro-peptides. They noted that in the crystal structure of MeO-Ser-Leu-COCO-Leu-Ser-OMe, the OH in the Ser side-chains form hydrogen bonds with the backbone carbonyl of Leu groups from neighboring molecules, highlighting the structural significance of these peptides (Karle & Ranganathan, 2009).
Anti-Hepatic Cancer Activity
H-Ser-Leu-Leu-OH is also involved in medical research, particularly in cancer studies. Ding et al. (2004) synthesized YSL (a peptide including Ser-Leu), demonstrating its distribution and anti-hepatic cancer activity. Their study revealed that YSL could increase the survival time of H22 tumor cells implanted in mice, suggesting its potential in cancer therapy (Ding et al., 2004).
Peptide Substrates in Enzyme Studies
Raymond and Bricas (1979) researched the use of chromophoric hexapeptide substrates, including H-Leu-D-Ser-Phe(N0 2 )-Nle-Ala-Leu-OMe, in enzyme studies. They concluded that the β-OH group of the Ser residue is involved in interactions between chymosin and its substrates, demonstrating the utility of peptides like H-Ser-Leu-Leu-OH in enzymatic research (Raymond & Bricas, 1979).
Copper(II) Ion Coordination
The coordination of metal ions by peptides is another area of research. Matera-Witkiewicz, Kapczyńska, and Stefanowicz (2014) studied the binding properties of peptides, including those similar to H-Ser-Leu-Leu-OH, with copper(II) ions. Their findings provide insights into the metal-peptide interactions, which are crucial in understanding various biochemical and physiological processes (Matera-Witkiewicz, Kapczyńska, & Stefanowicz, 2014).
Neuroprotective Properties
The peptide H-Ser-Leu-Leu-OH (LSAL) is studied for its potential neuroprotective properties. Seguin, Seznec, and Fillion (1997) found that LSAL, also known as 5-HT-moduline, can affect the functional activity of central 5-HT1B receptors in rats, suggesting its role in adaptative control of the serotonergic system. This research opens doors to potential applications in neurological disorders such as anxiety and depression (Seguin, Seznec, & Fillion, 1997).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLONWHIORGALA-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427222 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Leu-Leu-OH | |
CAS RN |
10329-74-5 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
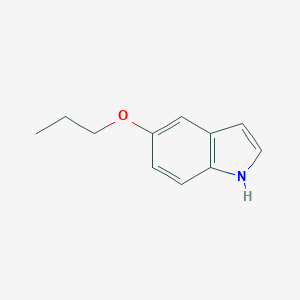
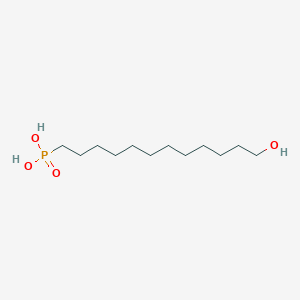
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

